molecular formula C8H15NO B8557303 2-Ethyl-1-(hydroxyimino)cyclohexane

2-Ethyl-1-(hydroxyimino)cyclohexane

Cat. No. B8557303
M. Wt: 141.21 g/mol
InChI Key: HTRMWUORSYXIAP-UHFFFAOYSA-N
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Patent
US06995269B2

Procedure details

To a solution of 2-ethylcyclohexanone (104.3 mmol) in water and ethanol, and sodium acetate (125.1 mmol) were added hydroxylamine hydrochloride (156.4 mmol), the reaction was heated at 70° C. overnight. The ethanol was removed under reduced pressure, and the reaction mixture was dissolved in water. The aqueous layer was extracted with ether, and the combined organic extracts were washed with brine, dried over sodium sulfate, and concentrated to give 2-ethyl-1-(hydroxyimino)cyclohexane (52%) as a thick oil.
Quantity
104.3 mmol
Type
reactant
Reaction Step One
Quantity
125.1 mmol
Type
reactant
Reaction Step One
Quantity
156.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=O)[CH3:2].C([O-])(=O)C.[Na+].Cl.[NH2:16][OH:17]>O.C(O)C>[CH2:1]([CH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[N:16][OH:17])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
104.3 mmol
Type
reactant
Smiles
C(C)C1C(CCCC1)=O
Name
Quantity
125.1 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
156.4 mmol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the reaction mixture was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CCCC1)=NO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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